molecular formula C3H2BrNS B021250 2-Bromothiazole CAS No. 3034-53-5

2-Bromothiazole

Cat. No. B021250
CAS RN: 3034-53-5
M. Wt: 164.03 g/mol
InChI Key: RXNZFHIEDZEUQM-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Bromothiazole synthesis involves various chemical reactions highlighting its versatility in organic synthesis. For instance, the electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile has been explored, showing two irreversible waves attributed to the cleavage of the carbon-bromine bond and the reduction of thiazole, respectively (Chang Ji & D. Peters, 1998). Additionally, regio- and stereoselective additions to alpha-chiral electrophiles have been used for the synthesis of the amino alcohol in the eastern fragment of the GE2270 antibiotics, demonstrating the functionalization versatility of 2-bromothiazole and its derivatives (Ó. Delgado et al., 2006).

Molecular Structure Analysis The molecular structure of 2-bromothiazole has been characterized by various spectroscopic techniques, revealing its complex nature. For instance, high-resolution NMR studies have explored the relaxation using saturation, which provides insights into the AB-type proton spectrum of 2-bromothiazole (R. Harris et al., 1975). Such studies are crucial for understanding the molecular behavior and interactions of 2-bromothiazole.

Chemical Reactions and Properties 2-Bromothiazole undergoes various chemical reactions, underlining its reactivity and application potential in synthetic chemistry. For example, it has been utilized in the synthesis of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers, demonstrating its role in polymer chemistry and materials science (M. Al‐Hashimi et al., 2010).

Physical Properties Analysis The physical properties of 2-bromothiazole, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, detailed studies specifically addressing these aspects were not found in the current search results. Generally, such properties are critical for determining the conditions under which 2-bromothiazole can be used in chemical syntheses and applications.

Chemical Properties Analysis 2-Bromothiazole's chemical properties, including its reactivity with nucleophiles and electrophiles, its participation in coupling reactions, and its behavior under various chemical conditions, have been extensively studied. Its use in the halogen dance reaction for the synthesis of highly functionalized thiazole derivatives highlights its chemical versatility and utility in organic synthesis (Eric L. Stangeland & T. Sammakia, 2004).

Scientific Research Applications

  • Anticancer Activity : N-Aryl aminothiazoles derived from 2-bromothiazole act as potent inhibitors of cyclin-dependent kinases. These compounds have shown cytotoxic properties and significant anticancer activity in mice models against P388 murine leukemia (Misra et al., 2004).

  • Antifungal Properties : 2-Bromothiazole is used in synthesizing 3-(2′-thiazoyl)indoles, which exhibit antifungal activity. This highlights its potential in developing new antifungal agents (Ayer et al., 1992).

  • Synthesis of Functionalized Thiazoles : It is instrumental in synthesizing highly functionalized thiazoles, which are useful in various chemical transformations. This involves metalation processes with TMPMgClLiCl or TMP(2)Zn2MgCl(2)2LiCl (Dunst & Knochel, 2011).

  • Chemical Research and Regioselectivity : 2-Bromothiazole is valuable for its regioselectivity in chemical reactions and structural assignments, which is crucial in organic synthesis (Hariri et al., 1998).

  • Aromatic Heterocyclic Fluorescent Compounds : It's a key component in preparing thiazole-based aromatic heterocyclic fluorescent compounds with adjustable electronic properties, useful in materials science and optics (Tao et al., 2013).

  • Pharmacological Interest : Highly functionalized 5-bromo-2-amino-1,3-thiazoles derived from 2-bromothiazole serve as starting materials for other reactions and as pharmacologically interesting compounds, potentially inhibiting monoacylglycerol lipase (MAGL) (Prévost et al., 2018).

  • Synthesis of Bithiazoles : It is used in synthesizing 2'-substituted 4-bromo-2,4'-bithiazoles, which are versatile building blocks for creating 2,4'-bithiazoles (Bach & Heuser, 2002).

  • Cancer Cell Proliferation Inhibition : Bromothiazole derivatives with amino acids and nitazoxanide core have shown a concentration-dependent decrease in cell proliferation and viability in a human adenocarcinoma-derived cell line (Vale et al., 2017).

  • Semiconducting Polymers : 2-Bromothiazole-containing polymers display small optical band gaps and semiconducting behavior in organic field-effect transistors, indicating its use in electronics and material science (Al‐Hashimi et al., 2010).

  • Conversion into Carboxylic Acids : 2-Bromothiazole can be converted into thiazole-2- and thiazole-5-carboxylic acid, increasing its accessibility for various chemical transformations (Beyerman et al., 2010).

  • Bromination-Debromination Methods : The synthesis of bromothiazoles, including 2-bromothiazole, has been optimized for production without elemental bromine, allowing physical and NMR spectroscopic characterization (Uzelac & Rasmussen, 2017).

  • Antibiotic Synthesis : The synthesis of the eastern fragment of the GE2270 antibiotics utilized regioselective functionalization of 2,4-dibromothiazole (Delgado et al., 2006).

  • NMR Studies : High-resolution NMR studies involving 2-bromothiazole provide insights into relaxation using saturation in a 2A2B3X spin system (Harris et al., 1975).

  • Electrochemical Studies : The electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile involves both radical and carbanion intermediates (Ji & Peters, 1998).

  • Improved Synthesis Methods : Improved methods for synthesizing 2-bromo-thiazole-4-carboxylic acid demonstrate exact structure and purity, important for pharmaceutical applications (Zhou, 2009).

Safety And Hazards

2-Bromothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for 2-Bromothiazole were not found in the retrieved data, it continues to be a valuable compound in the field of medicinal chemistry and drug discovery .

Relevant Papers

Several papers have been published on 2-Bromothiazole. For instance, a paper titled “Predicting reaction conditions from limited data through active transfer learning” discusses the use of 2-Bromothiazole in Pd-catalyzed cross-coupling reactions . Another paper titled “Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation” provides a detailed study on the synthesis of 5-arylthiazoles using 2-Bromothiazole .

properties

IUPAC Name

2-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZFHIEDZEUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062805
Record name Thiazole, 2-bromo-
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiazole

CAS RN

3034-53-5
Record name 2-Bromothiazole
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Record name 2-Bromothiazole
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Record name 2-Bromothiazole
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Record name Thiazole, 2-bromo-
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Record name 2-bromothiazole
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Record name 2-BROMOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
859
Citations
C Ji, DG Peters - Journal of Electroanalytical Chemistry, 1998 - Elsevier
… behavior of 2-bromothiazole in a nonaqueous solvent; moreover, 2-bromothiazole has not … a study of the direct electrolytic reduction of 2-bromothiazole at glassy carbon electrodes in …
Number of citations: 16 www.sciencedirect.com
EJ Duff, MN Hughes, KJ Rutt - Inorganica Chimica Acta, 1972 - Elsevier
… zole (amt) and 2-bromothiazole (brt) with cobalt, nickel and copper halides and thiocyanates. … by the near infrared spectrum and by the similarity with the complexes of 2-bromothiazole. …
Number of citations: 25 www.sciencedirect.com
RK Harris, NC Pyper, KM Worvill - Journal of Magnetic Resonance (1969), 1975 - Elsevier
… This paper reports work on the AB proton spectrum of 2-bromothiazole (I) using method (a) to obtain some initial information, followed by detailed work with method (c). The …
Number of citations: 5 www.sciencedirect.com
RN Misra, H Xiao, DK Williams, KS Kim, S Lu… - Bioorganic & medicinal …, 2004 - Elsevier
… N-Aryl aminothiazoles 6–9 were prepared from 2-bromothiazole 5 and found to be CDK inhibitors. In cells they act as potent cytotoxic agents. Selectivity for CDK1, CDK2, and CDK4 …
Number of citations: 63 www.sciencedirect.com
RK Harris, NC Pyper - Molecular Physics, 1972 - Taylor & Francis
… The method is applied to the case of 2-bromothiazole ; the … Part IIIt [2] that, for the 2A2B3X spin system (for 2-bromothiazole A-1H, … In this limit, as is the case for 2-bromothiazole, only two …
Number of citations: 7 www.tandfonline.com
IA Kaye, CL Parris - Journal of the American Chemical Society, 1952 - ACS Publications
… described, namely, the interaction of N-substituted thioureas with dimethyl chloroacetal and of amines with 2-bromothiazole.2 The alkylation of 2-aminothiazole has since been studied …
Number of citations: 9 pubs.acs.org
G Kovács, Z Kele, P Forgó, L Kovács - Molecules, 2001 - mdpi.com
… [4] to obtain 2-bromothiazole which, in turn, was readily transformed into the title compound. … To a stirred solution of 2-bromothiazole [4] (1.78 mL, 20.0 mmol) in 1,2-dichloroethane (DCE…
Number of citations: 4 www.mdpi.com
EJ Uzelac, SC Rasmussen - The Journal of Organic Chemistry, 2017 - ACS Publications
… 2-Bromothiazole (1) Due to the low reactivity of the parent thiazole to direct bromination, 2-bromothiazole is commonly produced from the inexpensive and readily available 2-…
Number of citations: 18 pubs.acs.org
RP Kurkjy, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
… has been successfully applied to 2-bromothiazole, 2,4-di… -5iodothiazole and 2-bromothiazole by the classical method. … By this method 2-bromothiazole, 2-bromo-5-methylthiazole, 2…
Number of citations: 36 pubs.acs.org
EL Stangeland, T Sammakia - The Journal of Organic Chemistry, 2004 - ACS Publications
… Our previous attempts at the use of 2-bromothiazole as a … We therefore conducted a reaction wherein 2-bromothiazole … -position to produce 5-lithio-2-bromothiazole (15). This compound …
Number of citations: 98 pubs.acs.org

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